Hydrogen Bond Donor Capability: Enabling Intermolecular Interactions Absent in Des-Hydroxy Analog
Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate possesses one hydrogen bond donor (the tertiary alcohol), whereas its direct des-hydroxy analog Methyl 1-(diphenylmethyl)azetidine-3-carboxylate (CAS 53871-06-0) has zero [1]. This difference is critical for target engagement in medicinal chemistry, as the hydroxyl group can act as a hydrogen bond donor to a biological target or as a handle for prodrug derivatization, phosphorylation, or bioconjugation. Researchers selecting the des-hydroxy analog would lose this key interaction capability entirely.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (PubChem computed, Cactvs 3.4.8.24) |
| Comparator Or Baseline | Methyl 1-(diphenylmethyl)azetidine-3-carboxylate (CAS 53871-06-0) – Hydrogen Bond Donor Count: 0 |
| Quantified Difference | 1 vs. 0 (absolute gain of 1 HBD) |
| Conditions | Computed physicochemical property (Cactvs 3.4.8.24 / PubChem release 2025.09.15) |
Why This Matters
Procurement of the hydroxy-containing compound enables synthetic strategies and target interactions that are chemically impossible with the des-hydroxy analog, directly impacting project feasibility.
- [1] PubChem Compound Summary for CID 59559322, Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate. Computed Properties section. View Source
